Methyl 2-acetoxy-4-methylbenzoate
Description
Methyl 2-acetoxy-4-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with an acetoxy group (-OCOCH₃) at position 2, a methyl group (-CH₃) at position 4, and a methyl ester (-COOCH₃) at position 1. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 224.21 g/mol. The compound’s structure combines lipophilic (methyl) and moderately polar (acetoxy) groups, influencing its solubility, stability, and reactivity.
Properties
CAS No. |
13515-12-3 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-acetyloxy-4-methylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-9(11(13)14-3)10(6-7)15-8(2)12/h4-6H,1-3H3 |
InChI Key |
RUYFFNFPEXHQML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C |
Synonyms |
Benzoic acid, 2-(acetyloxy)-4-Methyl-, Methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-acetoxy-4-methylbenzoate with four analogs, highlighting key structural differences and their implications:
Key Observations:
Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃) :
- Simpler structure with a methoxy (-OCH₃) group and ethyl ester.
- Lower molecular weight (180.20 g/mol ) enhances volatility, making it suitable for flavoring agents .
- Methoxy groups are less reactive than acetoxy, reducing hydrolysis susceptibility.
Methyl 4-Acetoxy-2-Hydroxybenzoate (C₁₀H₁₀O₅) :
- Hydroxyl (-OH) at position 2 increases polarity and hydrogen-bonding capacity.
- Higher oxygen content (5 O atoms ) improves water solubility compared to this compound.
- Used as a synthetic intermediate for more complex molecules .
Methyl 4-Acetamido-2-Hydroxybenzoate (C₁₀H₁₁NO₄): Acetamido (-NHCOCH₃) group introduces hydrogen-bonding capability and bioactivity. Applications in drug design due to interactions with biological targets .
Propargyl 2-Acetoxy-4-Methylbenzoate (C₁₃H₁₂O₄): Propargyl (-C≡CH) group enables click chemistry applications.
Physicochemical Properties and Reactivity
- Solubility: this compound’s methyl group enhances lipophilicity, favoring solubility in organic solvents (e.g., ethanol, acetone). Comparatively, Methyl 4-acetoxy-2-hydroxybenzoate’s hydroxyl group improves aqueous solubility .
Stability :
Synthetic Utility :
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